Pelletierine
Overview
Description
Pelletierine is a naturally occurring alkaloid found in the bark of pomegranate trees (Punica granatum). It belongs to the class of piperidine alkaloids and is known for its anthelmintic properties, which make it effective against parasitic worms. This compound has a molecular formula of C8H15NO and is a liquid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pelletierine can be synthesized through several methods. One common synthetic route involves the Mannich reaction, where an amine, formaldehyde, and a ketone or aldehyde react to form a β-amino carbonyl compound. In the case of this compound, the reaction typically involves the condensation of piperidine with acetone and formaldehyde .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the alkaloid from the bark of pomegranate trees. The bark is first dried and ground into a fine powder. The powder is then subjected to solvent extraction using a suitable solvent such as ethanol or methanol. The extract is concentrated, and this compound is isolated through various purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Pelletierine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form N-methylthis compound, which involves the addition of an oxygen atom to the nitrogen atom.
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound, where the double bond in the piperidine ring is reduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
N-methylthis compound: Formed through oxidation.
Dihydrothis compound: Formed through reduction.
Substituted this compound derivatives: Formed through substitution reactions.
Scientific Research Applications
Pelletierine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other piperidine alkaloids and complex organic molecules.
Biology: Studied for its role in plant metabolism and its biosynthesis pathways.
Medicine: Investigated for its anthelmintic properties and potential use in treating parasitic infections.
Mechanism of Action
Pelletierine exerts its effects primarily through its interaction with the nervous system of parasitic worms. It acts as a neuromuscular blocking agent, causing paralysis of the worms, which are then expelled from the host’s body. The molecular targets of this compound include nicotinic acetylcholine receptors, which are involved in the transmission of nerve impulses .
Comparison with Similar Compounds
Pelletierine is similar to other piperidine alkaloids such as:
Pseudothis compound: A methylated derivative of this compound with similar anthelmintic properties.
Lobeline: Found in Lobelia inflata, used as a respiratory stimulant.
Piperine: Found in black pepper, known for its bioavailability-enhancing properties.
Uniqueness
This compound is unique due to its specific occurrence in pomegranate bark and its potent anthelmintic activity. Unlike other piperidine alkaloids, this compound is primarily used for its ability to paralyze and expel parasitic worms .
Properties
IUPAC Name |
1-piperidin-2-ylpropan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(10)6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIZLWNUBXHADF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863036 | |
Record name | (+/-)-Isopelletierine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4396-01-4, 539-00-4 | |
Record name | 1-(2-Piperidinyl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4396-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopelletierine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelletierine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004396014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Isopelletierine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pelletierine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PELLETIERINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPL21M0A40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (±)-Pelletierine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030325 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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